molecular formula C25H19F3N4O3 B11309407 N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11309407
M. Wt: 480.4 g/mol
InChI Key: XMTZJMMYADYBSL-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the quinoxaline core through the condensation of an o-phenylenediamine derivative with a diketone. Subsequent steps involve the introduction of the difluorophenyl and fluorobenzyl groups through nucleophilic substitution reactions. The final step usually involves the acylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated solvents and bases like potassium carbonate are typically employed.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2,6-difluorophenyl)acetamide
  • N-(2,4-Difluorophenyl)acetamide
  • N-(4-Bromo-2,6-difluorophenyl)acetamide

Uniqueness

N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups and the presence of both difluorophenyl and fluorobenzyl moieties

Properties

Molecular Formula

C25H19F3N4O3

Molecular Weight

480.4 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,6-difluorophenyl)acetamide

InChI

InChI=1S/C25H19F3N4O3/c1-15(33)31(13-16-9-11-17(26)12-10-16)24-25(35)32(21-8-3-2-7-20(21)29-24)14-22(34)30-23-18(27)5-4-6-19(23)28/h2-12H,13-14H2,1H3,(H,30,34)

InChI Key

XMTZJMMYADYBSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

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